Gcpii-IN-1 TFA: A Technical Guide to a Potent GCPII Inhibitor
Gcpii-IN-1 TFA: A Technical Guide to a Potent GCPII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-validated therapeutic target for a range of pathological conditions, most notably in prostate cancer and neurological disorders characterized by glutamate excitotoxicity. Gcpii-IN-1 TFA is a potent, urea-based small molecule inhibitor of GCPII, demonstrating significant potential as a research tool and a scaffold for the development of targeted therapeutics and diagnostic agents. This technical guide provides an in-depth overview of Gcpii-IN-1 TFA, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation.
Core Properties and Mechanism of Action
Gcpii-IN-1 TFA is a competitive inhibitor of GCPII, with a reported inhibition constant (Ki) of 44.3 nM.[1][2] The molecule's structure is based on a glutamate-urea-lysine scaffold, a common pharmacophore for high-affinity binding to the active site of GCPII.[3] The urea moiety is crucial for its inhibitory activity, chelating the zinc ions within the enzyme's active site.[4][5] By binding to GCPII, Gcpii-IN-1 TFA blocks the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[6] This mode of action is particularly relevant in neurological disorders where excess glutamate can lead to excitotoxicity and neuronal damage. In the context of prostate cancer, the high expression of PSMA on tumor cells allows for targeted delivery of imaging agents or cytotoxic drugs conjugated to GCPII inhibitors like Gcpii-IN-1 TFA.[7]
Signaling Pathway of GCPII Inhibition
Caption: Mechanism of GCPII inhibition by Gcpii-IN-1 TFA.
Quantitative Data
The following table summarizes the key quantitative data for Gcpii-IN-1 TFA and a selection of other relevant GCPII inhibitors for comparative purposes.
| Compound | Target | Ki (nM) | IC50 (nM) | Structural Class | Key Applications | Reference |
| Gcpii-IN-1 TFA | GCPII/PSMA | 44.3 | - | Urea-based | Prostate cancer research, Neurological disorder research | [1][2] |
| 2-PMPA | GCPII/PSMA | - | 0.3 | Phosphonate-based | Preclinical neuroprotection studies | [7] |
| 2-MPPA | GCPII/PSMA | - | 90 | Thiol-based | Preclinical neuropathic pain studies, Orally bioavailable | [8][9] |
| ZJ-43 | GCPII/PSMA | 0.03 | - | Urea-based | Preclinical neuroprotection studies | - |
| DCFPyL | PSMA | 1.2 | - | Urea-based | PET imaging of prostate cancer | [10] |
Experimental Protocols
Synthesis of Urea-Based GCPII Inhibitors (General Protocol)
While a specific protocol for Gcpii-IN-1 TFA is not publicly available, the following is a general and representative procedure for the synthesis of glutamate-urea-lysine based GCPII inhibitors.[11][12][13]
Materials:
-
(S)-di-tert-butyl 2-isocyanatopentanedioate
-
(S)-6-amino-2-((tert-butoxycarbonyl)amino)hexanoic acid
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Urea Formation: Dissolve (S)-6-amino-2-((tert-butoxycarbonyl)amino)hexanoic acid and triethylamine in anhydrous dichloromethane. To this solution, add (S)-di-tert-butyl 2-isocyanatopentanedioate dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Protected Intermediate: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified protected intermediate in a mixture of dichloromethane and trifluoroacetic acid (1:1). Stir the solution at room temperature for 2-4 hours.
-
Isolation of Final Product: Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product. Collect the solid by filtration and dry under vacuum.
Caption: General workflow for the synthesis of urea-based GCPII inhibitors.
In Vitro GCPII Inhibition Assay (Radioenzymatic)
This protocol is a standard method for determining the inhibitory activity of compounds against GCPII.[14]
Materials:
-
Recombinant human GCPII
-
[3H]-NAAG (N-acetyl-L-aspartyl-L-[3H]glutamate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (Gcpii-IN-1 TFA) at various concentrations
-
Ion-exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well microplate, add 25 µL of Tris-HCl buffer, 10 µL of the test compound solution (or vehicle for control), and 10 µL of recombinant human GCPII enzyme. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 5 µL of [3H]-NAAG to each well to initiate the enzymatic reaction. The final concentration of [3H]-NAAG should be near its Km value.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing a high concentration of unlabeled glutamate.
-
Separation of Product: Transfer the reaction mixture to a column containing the ion-exchange resin. The resin will bind the unreacted [3H]-NAAG, while the released [3H]-glutamate will be in the eluate.
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Caption: Workflow for a radioenzymatic GCPII inhibition assay.
In Vivo Efficacy in a Prostate Cancer Xenograft Model
This protocol describes a general method to evaluate the efficacy of GCPII inhibitors in a preclinical prostate cancer model.[10][15]
Animals:
-
Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
Cell Line:
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP or PC3-PIP).[10]
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 106 PSMA-positive prostate cancer cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer Gcpii-IN-1 TFA (or a conjugate) via a suitable route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
In Vivo Assessment of Neuropathic Pain (Von Frey Test)
This protocol outlines the use of the von Frey test to assess mechanical allodynia in a rodent model of neuropathic pain, a common application for GCPII inhibitors.[16][17][18]
Animal Model:
-
Create a model of neuropathic pain in rats or mice, such as the chronic constriction injury (CCI) of the sciatic nerve.
Apparatus:
-
Von Frey filaments of calibrated bending forces.
-
Elevated mesh platform with individual animal enclosures.
Procedure:
-
Acclimatization: Place the animals in the testing enclosures on the mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Response Assessment: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range and, based on the response, use a stiffer or weaker filament in the next application.
-
Treatment and Testing: Administer Gcpii-IN-1 TFA at the desired dose and route. Perform the von Frey test at various time points after administration to assess the compound's effect on mechanical allodynia.
Pharmacokinetic Evaluation (General Protocol)
This protocol provides a general framework for assessing the pharmacokinetic properties of a small molecule inhibitor like Gcpii-IN-1 TFA in rodents.[19][20][21]
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Dosing: Administer Gcpii-IN-1 TFA via intravenous (for determining absolute bioavailability) and oral routes at a specific dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of Gcpii-IN-1 TFA in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Caption: General workflow for a pharmacokinetic study.
Conclusion
Gcpii-IN-1 TFA is a valuable tool for researchers investigating the role of GCPII in prostate cancer and neurological disorders. Its potent and competitive inhibitory activity, combined with a well-characterized urea-based scaffold, makes it an excellent candidate for further preclinical development. The experimental protocols provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of Gcpii-IN-1 TFA and similar GCPII inhibitors. This information is intended to facilitate further research and drug discovery efforts targeting this important enzyme.
References
- 1. GCPII-IN-1 TFA | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Gcpii-IN-1 tfa | Benchchem [benchchem.com]
- 7. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thiol-based inhibitors of glutamate carboxypeptidase II: discovery of an orally active GCP II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring PSMA Responses to ADT in Prostate Cancer Patient-Derived Xenograft Mouse Models Using [18F]DCFPyL PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse glutamate carboxypeptidase II (GCPII) has a similar enzyme activity and inhibition profile but a different tissue distribution to human GCPII - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. mdpi.com [mdpi.com]
- 20. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
